molecular formula C20H25NO7 B12198510 6-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

6-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid

Cat. No.: B12198510
M. Wt: 391.4 g/mol
InChI Key: RAKGVXQCIJRQSI-UHFFFAOYSA-N
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Description

6-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core with dimethoxy and methyl substitutions, an acylated amino group, and a hexanoic acid chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with hexanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acylated amino group or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The dimethoxy and methyl substitutions may enhance its binding affinity and specificity. The acylated amino group and hexanoic acid chain contribute to its overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Similar structure but with different substitution pattern.

    (6,7-Dimethoxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-8-yl)methyl 2,3,4,6-tetra-O-acetyl-β-L-glucopyranoside: Contains a glucopyranoside moiety.

Uniqueness

6-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

6-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H25NO7/c1-12-13-9-16(26-2)17(27-3)11-15(13)28-20(25)14(12)10-18(22)21-8-6-4-5-7-19(23)24/h9,11H,4-8,10H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

RAKGVXQCIJRQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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